5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a diisopropylamino group attached to a but-2-yn-1-yl chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Alkyne Formation: The brominated nicotinamide is then subjected to a Sonogashira coupling reaction with an appropriate alkyne precursor, such as 4-(diisopropylamino)but-2-yn-1-yl bromide, in the presence of a palladium catalyst and a copper co-catalyst.
Amidation: The final step involves the amidation of the resulting intermediate with an amine, typically diisopropylamine, under suitable reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted nicotinamide derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)nicotinamide
- 5-bromo-N-(4-(diethylamino)but-2-yn-1-yl)nicotinamide
- 5-bromo-N-(4-(dipropylamino)but-2-yn-1-yl)nicotinamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)nicotinamide exhibits unique properties due to the presence of the diisopropylamino group. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
5-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c1-12(2)20(13(3)4)8-6-5-7-19-16(21)14-9-15(17)11-18-10-14/h9-13H,7-8H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHZDVNJAIUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC(=CN=C1)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.